2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid
Overview
Description
2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H10F3NO3 . It has a molecular weight of 249.19 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10F3NO3/c1-5-7(9(15)16)3-4-8(14-5)17-6(2)10(11,12)13/h3-4,6H,1-2H3,(H,15,16) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 249.19 .Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Crystal Structure Investigations : Research has been conducted on the synthesis and structural analysis of various pyridine derivatives, highlighting the importance of these compounds in understanding molecular structure and reactivity. For instance, the study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs provided insights into their molecular structures using X-ray diffraction and computational methods (Shen et al., 2012).
Computational Studies and Theoretical Analysis : Investigations on compounds like 6-amino-3-methyl-1-phenyl-1H-pyrazolo(3,4-b)pyridine-5-carboxylic acid involved theoretical analysis using methods like density functional theory (DFT). These studies contribute to our understanding of the vibrational spectra and molecular configurations of such compounds (Bahgat et al., 2009).
Chemical Properties and Reactivity
Investigating Chemical Reactivity : Research into pyridine derivatives, such as pyridine-2,4,6-tricarboxylic acid, has revealed varied reactivity under different conditions. This provides valuable information on the behavior of these compounds in various chemical environments, which is essential for their application in synthesis and material science (Ghosh et al., 2004).
Synthesis and Functionalization : Studies have shown the synthesis of derivatives like methyl 2-[N-(2'-Pyridylmethyl)carbamyl]pyridine-6-carboxylate, demonstrating the potential for creating a variety of functionally diverse compounds. Such research aids in the development of novel chemicals with specific desired properties (Napitupulu et al., 2006).
Applications in Material Science
Formation of Supramolecular Structures : The ability of pyridine derivatives to form complex structures like metallogels has been explored. This has implications for creating materials with unique properties, such as luminescence and self-healing abilities (McCarney et al., 2015).
Development of Liquid Crystalline Materials : Research into thermotropic hyperbranched polyesters using pyridine derivatives has shown their potential in forming liquid crystalline phases. This is crucial for the development of advanced materials in display technologies and other applications (Hahn et al., 1998).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, wear respiratory protection .
Properties
IUPAC Name |
2-methyl-6-(1,1,1-trifluoropropan-2-yloxy)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-5-7(9(15)16)3-4-8(14-5)17-6(2)10(11,12)13/h3-4,6H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKNWCQLLWUWGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC(C)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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